molecular formula C5H9NaO4S B11966847 Sodium 1-hydroxycyclopentane-1-sulfonate

Sodium 1-hydroxycyclopentane-1-sulfonate

Cat. No.: B11966847
M. Wt: 188.18 g/mol
InChI Key: DFMURJIHJOOSSJ-UHFFFAOYSA-M
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Description

Sulfonates are widely used in industrial and pharmaceutical applications due to their solubility, stability, and surfactant properties. Based on structural similarities, Sodium 1-hydroxycyclopentane-1-sulfonate likely features a cyclopentane ring substituted with a hydroxyl (-OH) and sulfonate (-SO₃Na) group. This configuration may influence its reactivity, solubility, and biological interactions compared to linear or unsaturated sulfonates .

Properties

IUPAC Name

sodium;1-hydroxycyclopentane-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4S.Na/c6-5(10(7,8)9)3-1-2-4-5;/h6H,1-4H2,(H,7,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMURJIHJOOSSJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(O)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NaO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-hydroxycyclopentane-1-sulfonate typically involves the sulfonation of cyclopentanol. The reaction is carried out by treating cyclopentanol with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: Sodium 1-hydroxycyclopentane-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include cyclopentanone, cyclopentane carboxylic acid, cyclopentane sulfinate, and various substituted cyclopentane derivatives .

Scientific Research Applications

Sodium 1-hydroxycyclopentane-1-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 1-hydroxycyclopentane-1-sulfonate involves its interaction with various molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing these interactions .

Comparison with Similar Compounds

Comparison with Similar Sulfonate Compounds

Structural and Physicochemical Properties

The table below compares Sodium 1-hydroxycyclopentane-1-sulfonate (inferred structure) with structurally related sulfonates from the evidence:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
Sodium 1-hydroxypentane-1-sulfonate 42849-43-4 C₅H₁₁NaO₄S 190.19 Linear pentane chain, -OH and -SO₃Na groups
Sodium 2-methylprop-2-ene-1-sulphonate 1561-92-8 C₄H₇NaO₃S 158.15 Allylic sulfonate with methyl substituent
Sodium 1-Decanesulfonate 13419-61-9 C₁₀H₂₁NaO₃S 244.33 Linear decane chain, terminal sulfonate
Lithium cyclopentadienide 16733-97-4 C₅H₅Li 72.05 Cyclopentadienyl anion with Li⁺ counterion

Key Observations :

  • Cyclic vs. Linear Structures : Cyclopentane-based sulfonates (e.g., inferred this compound) may exhibit lower solubility in polar solvents compared to linear analogs like Sodium 1-Decanesulfonate due to steric hindrance .
  • Reactivity : Allylic sulfonates (e.g., Sodium 2-methylprop-2-ene-1-sulphonate) are more reactive in polymerization or electrophilic addition reactions due to their conjugated double bonds .

Key Observations :

  • Most sulfonates in the evidence lack rigorous toxicological studies, emphasizing the need for precautionary handling (e.g., gloves, respiratory protection) .

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